2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine basic properties
2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine basic properties
An In-depth Technical Guide to 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: Core Properties and Therapeutic Potential
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine, a heterocyclic compound built upon a privileged structural scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes fundamental chemical properties, synthetic strategies, and the pharmacological context of this important class of molecules. We will delve into the causality behind its significance in modern drug discovery, grounded in authoritative references and field-proven insights.
The 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Scaffold: A Privileged Core in Medicinal Chemistry
The 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine nucleus, a fusion of a pyrimidine and a piperidine ring, represents a highly versatile and "privileged" scaffold in medicinal chemistry.[1][2] This designation is not arbitrary; it reflects the scaffold's inherent ability to serve as a high-affinity ligand for a diverse range of biological targets. Its rigid, three-dimensional structure provides a well-defined vector for substituent placement, allowing for precise tuning of pharmacological activity, selectivity, and pharmacokinetic properties.
The 2-phenyl substituted variant is a quintessential example of this molecular framework. The phenyl group at the C-2 position is a common feature in many kinase inhibitors and other targeted therapies, often serving to occupy a hydrophobic pocket within the target protein's active site. This guide will focus on this specific derivative as a model for understanding the broader family's basic properties and potential.
Core Chemical and Physical Properties
A foundational understanding of a compound's physicochemical properties is critical for its application in drug discovery, influencing everything from solubility and cell permeability to metabolic stability.
Structural and Physicochemical Data
While extensive experimental data for the specific 2-phenyl derivative is not widely published, we can compile its computed properties and compare them with the core scaffold and related analogs.
| Property | 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (Core Scaffold) | Notes |
| Molecular Formula | C₁₃H₁₃N₃ | C₇H₉N₃ | Phenyl group adds C₆H₄. |
| Molecular Weight | 211.27 g/mol (Calculated) | 135.17 g/mol [3] | --- |
| Appearance | Likely a solid at room temperature. | --- | Based on related compounds. |
| XLogP3 | 1.9 (Calculated) | -0.4[3] | The phenyl group significantly increases lipophilicity. |
| Hydrogen Bond Donors | 1 (Piperidine NH) | 1[3] | --- |
| Hydrogen Bond Acceptors | 2 (Pyrimidine Nitrogens) | 3[3] | The core scaffold has one additional acceptor. |
| Topological Polar Surface Area (TPSA) | 37.8 Ų (Calculated for core) | 37.8 Ų[3] | The phenyl group does not contribute to the TPSA. |
Expert Insight on Solubility and Stability: For research purposes, compounds like this are often prepared as hydrochloride salts. The formation of a dihydrochloride salt, for instance, can significantly enhance aqueous solubility.[2] For the related 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine, the dihydrochloride salt boasts an aqueous solubility of over 50 mg/mL.[2] This is a crucial practical consideration for preparing stock solutions for biological assays and formulation studies. Furthermore, salt formation can improve the compound's long-term stability by protecting basic nitrogen centers from oxidative degradation.[2]
Synthesis and Strategic Functionalization
The synthetic versatility of the tetrahydropyrido[3,4-d]pyrimidine scaffold is a key reason for its widespread use. The molecule can be selectively functionalized at three primary positions: C-2, C-4, and C-7, allowing for the generation of diverse chemical libraries for screening.[1]
General Synthetic Strategy
A common approach to synthesizing 2-substituted tetrahydropyrido[3,4-d]pyrimidines involves the construction of the fused ring system from a piperidine-based precursor, followed by the introduction of the desired substituent. For the 2-phenyl derivative, a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, is the method of choice.[1]
Below is a generalized workflow illustrating this synthetic logic.
Caption: General synthetic workflow for 2-Phenyl-tetrahydropyridopyrimidine.
Experimental Protocol: Suzuki Coupling for C-2 Arylation (Representative)
This protocol is a representative example based on established methods for Suzuki coupling on similar heterocyclic cores.[1] The causality behind each step is explained to ensure reproducibility and understanding.
-
Inert Atmosphere Preparation:
-
Action: To a flame-dried Schlenk flask, add the 2-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine starting material (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Causality: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst. A flame-dried flask and inert atmosphere (Argon or Nitrogen) are essential for catalytic efficiency.
-
-
Solvent and Base Addition:
-
Action: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water, followed by a base, such as sodium carbonate (2.0 eq) or cesium carbonate.
-
Causality: The base is crucial for the transmetalation step of the catalytic cycle. The solvent system is chosen to dissolve both the organic starting materials and the inorganic base. Degassing the solvents removes dissolved oxygen.
-
-
Reaction Execution:
-
Action: Heat the reaction mixture to 80-100 °C and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Causality: Heating provides the necessary activation energy for the reaction. Monitoring ensures the reaction is stopped upon completion, preventing the formation of degradation byproducts.
-
-
Workup and Purification:
-
Action: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Causality: The aqueous workup removes the inorganic salts and water-soluble impurities. Brine wash helps to break any emulsions.
-
-
Final Purification:
-
Action: Purify the crude product by flash column chromatography on silica gel.
-
Causality: Chromatography separates the desired product from unreacted starting materials and catalyst residues, yielding the pure 2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine.
-
Pharmacological Significance and Applications
Derivatives of the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold have been identified as potent and selective inhibitors of several key protein targets implicated in cancer and other diseases.
-
KRAS Inhibitors: This scaffold is the core of Adagrasib, a selective covalent inhibitor of the KRAS-G12C mutant protein, which is a major driver in certain lung cancers.[1]
-
Axl Inhibitors: Novel derivatives have been developed as potent and selective inhibitors of Axl, a receptor tyrosine kinase involved in cancer cell proliferation, survival, and metastasis.[4]
-
Erk2 Kinase Inhibitors: The scaffold has been successfully used in structure-based drug design to create inhibitors of Erk2 (Extracellular signal-Regulated Kinase 2), a critical node in the MAPK signaling pathway.[5]
-
Topoisomerase II Inhibitors: Analogs based on the isomeric tetrahydropyrido[4,3-d]pyrimidine core have been explored as a new class of human topoisomerase II (topoII) inhibitors that do not act as "poisons," potentially offering a safer therapeutic profile.[6]
The diagram below illustrates how an inhibitor from this class could function in the context of the RAS/MAPK signaling pathway, a common target for these compounds.
Caption: Inhibition of the ERK pathway by a pyridopyrimidine-based agent.
Safety and Handling
Based on the GHS classification for the core 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold, the compound should be handled with care in a laboratory setting.[3]
-
Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3]
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion and Future Directions
2-Phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is a representative of a pharmacologically significant class of compounds. Its rigid core, synthetic tractability, and proven ability to bind to high-value therapeutic targets like kinases make it and its derivatives highly attractive for further research. Future efforts will likely focus on generating novel analogs with improved selectivity and pharmacokinetic profiles, exploring new therapeutic applications, and developing more efficient and scalable synthetic routes. The insights provided in this guide offer a solid foundation for researchers aiming to harness the potential of this privileged scaffold.
References
-
Rasayan Journal of Chemistry. (2025). 5,6,7,8-TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES: A RECENT PERSPECTIVE ON SYNTHESIS AND BIOACTIVITY. Retrieved from [Link]
-
PubChem. (n.d.). 5H,6H,7H,8H-pyrido[3,4-d]pyrimidine. Retrieved from [Link]
-
Blake, J. F., et al. (2014). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. Bioorganic & Medicinal Chemistry Letters, 24(11), 2536-2540. Retrieved from [Link]
-
Inoue, S., et al. (2021). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as novel selective Axl inhibitors. Bioorganic & Medicinal Chemistry Letters, 45, 128247. Retrieved from [Link]
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-2-amine Dihydrochloride [benchchem.com]
- 3. 5H,6H,7H,8H-pyrido[3,4-d]pyrimidine | C7H9N3 | CID 21983612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives as novel selective Axl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-(4-Fluorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | Benchchem [benchchem.com]
